molecular formula C11H12O B14507073 5,7-Dimethyl-6H-cyclohepta[b]furan CAS No. 64261-69-4

5,7-Dimethyl-6H-cyclohepta[b]furan

Katalognummer: B14507073
CAS-Nummer: 64261-69-4
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: JGLPJQRTIZSUHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dimethyl-6H-cyclohepta[b]furan: is an organic compound with the molecular formula C11H12O It is a member of the furan family, characterized by a seven-membered ring fused to a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-6H-cyclohepta[b]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of cycloheptanone with a suitable furan derivative in the presence of a Lewis acid catalyst can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the furan ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dimethyl-6H-cyclohepta[b]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the furan ring to a dihydrofuran derivative.

    Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the furan ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated, nitrated, or sulfonated furans.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,7-Dimethyl-6H-cyclohepta[b]furan is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals or as a probe to study biological pathways .

Medicine: The compound’s potential medicinal properties are being explored, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .

Wirkmechanismus

The mechanism of action of 5,7-Dimethyl-6H-cyclohepta[b]furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5,7-Dimethyl-6H-cyclohepta[b]furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

64261-69-4

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

5,7-dimethyl-6H-cyclohepta[b]furan

InChI

InChI=1S/C11H12O/c1-8-5-9(2)7-11-10(6-8)3-4-12-11/h3-4,6-7H,5H2,1-2H3

InChI-Schlüssel

JGLPJQRTIZSUHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C(C1)C)OC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.